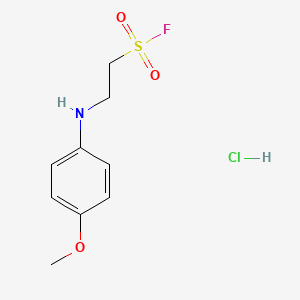

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride

Description

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride is a chemical compound known for its significant role in biochemical research and industrial applications. It is primarily used as a serine protease inhibitor, which makes it valuable in various scientific studies, particularly those involving enzyme activity and protein interactions.

Properties

IUPAC Name |

2-(4-methoxyanilino)ethanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO3S.ClH/c1-14-9-4-2-8(3-5-9)11-6-7-15(10,12)13;/h2-5,11H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLCYPJBHWDFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCS(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyaniline and ethanesulfonyl chloride.

Reaction: The 4-methoxyaniline is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 2-(4-methoxyphenylamino)ethanesulfonyl chloride.

Fluorination: The sulfonyl chloride intermediate is then treated with a fluorinating agent like hydrogen fluoride or a fluoride salt to introduce the fluoride group, resulting in 2-(4-methoxyphenylamino)ethanesulfonyl fluoride.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the required quantity, the reactions can be carried out in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial or research use.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions, leading to the formation of sulfonic acid derivatives.

Oxidation and Reduction: While less common, the aromatic ring can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.

Acids and Bases: Hydrolysis reactions are typically carried out using strong acids or bases.

Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Sulfonic Acids: Hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acids.

Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride has a wide range of applications in scientific research:

Enzyme Inhibition Studies: It is widely used as a serine protease inhibitor in biochemical assays to study enzyme activity and inhibition mechanisms.

Protein Interaction Studies: The compound helps in investigating protein-protein interactions by inhibiting proteolytic degradation.

Medical Research: It is used in the development of therapeutic agents targeting serine proteases, which are implicated in various diseases.

Industrial Applications: The compound is utilized in the formulation of protease inhibitors for industrial processes, including the production of pharmaceuticals and biotechnology products.

Mechanism of Action

The primary mechanism of action of 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This inhibition prevents the protease from catalyzing the hydrolysis of peptide bonds in proteins.

Comparison with Similar Compounds

Similar Compounds

Phenylmethylsulfonyl Fluoride (PMSF): Another serine protease inhibitor with a similar mechanism of action but different chemical structure.

Diisopropyl Fluorophosphate (DFP): A potent serine protease inhibitor used in biochemical research.

E-64: A cysteine protease inhibitor with a different target specificity compared to 2-(4-Methoxyphenylamino)ethanesulfonyl fluoride hydrochloride.

Uniqueness

This compound is unique due to its:

Lower Toxicity: Compared to PMSF and DFP, it has lower toxicity, making it safer for use in biological systems.

Water Solubility: It has improved solubility in water, which enhances its stability and usability in aqueous solutions.

Specificity: It offers high specificity for serine proteases, making it a valuable tool in targeted enzyme inhibition studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.